1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate
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Overview
Description
1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate is a synthetic organic compound with the molecular formula C22H25FO5 and a molecular weight of 388.44 g/mol . This compound is characterized by its complex structure, which includes a benzyloxyphenyl group, a fluoromethyl group, and a propanedioate backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate involves several steps. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl compound.
Introduction of the fluoromethyl group: The benzyloxyphenyl intermediate is then reacted with a fluoromethylating agent, such as diethyl fluoromalonate, under controlled conditions to introduce the fluoromethyl group.
Formation of the propanedioate backbone: The final step involves the esterification of the intermediate with diethyl malonate to form the propanedioate backbone.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent product quality.
Chemical Reactions Analysis
1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or fluoromethyl groups using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate involves its interaction with specific molecular targets and pathways. The benzyloxyphenyl group can interact with aromatic residues in proteins, while the fluoromethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 1,3-diethyl 2-{[4-(benzyloxy)phenyl]methyl}-2-(fluoromethyl)propanedioate include:
Diethyl 2-(4-methoxyphenyl)malonate: This compound has a methoxy group instead of a benzyloxy group, which affects its reactivity and biological activity.
Diethyl 2-(4-chlorophenyl)malonate:
Diethyl 2-(4-nitrophenyl)malonate: The nitro group introduces different electronic effects, making this compound useful in different types of reactions.
This compound is unique due to its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various research and industrial applications.
Properties
CAS No. |
2408969-97-9 |
---|---|
Molecular Formula |
C22H25FO5 |
Molecular Weight |
388.4 |
Purity |
95 |
Origin of Product |
United States |
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